molecular formula C11H19F3N2O B13426276 4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol

4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol

Cat. No.: B13426276
M. Wt: 252.28 g/mol
InChI Key: NUENBEUODPJSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol is a bicyclic piperidine derivative featuring a hydroxyl group at the 4-position of one piperidine ring and a trifluoromethyl (-CF₃) group at the 4-position of the second piperidine ring. This structure combines the conformational flexibility of bipiperidine with the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl group. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

Molecular Formula

C11H19F3N2O

Molecular Weight

252.28 g/mol

IUPAC Name

1-piperidin-4-yl-4-(trifluoromethyl)piperidin-4-ol

InChI

InChI=1S/C11H19F3N2O/c12-11(13,14)10(17)3-7-16(8-4-10)9-1-5-15-6-2-9/h9,15,17H,1-8H2

InChI Key

NUENBEUODPJSDN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation reduction of 4-(trifluoromethyl)pyridine using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 3-12 atmospheres.

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol. The final product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position undergoes nucleophilic substitution under mild conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
Mitsunobu-like alkylationDIAD, PPh<sub>3</sub>, R-X (alkyl/aryl halide)4-Alkoxy derivatives65–78%
SulfonylationTsCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Sulfonate esters>85%

These reactions are critical for modifying the hydroxyl group while preserving the bipiperidine framework.

Acylation and Esterification

The secondary amine in the bipiperidine system reacts with acylating agents:

Acylating AgentConditionsProductNotes
Acetyl chlorideDCM, 0°C → RTN-Acetylated derivativeStabilizes amine for further functionalization
Benzoyl chloridePyridine, refluxN-Benzoyl derivativeImproved lipophilicity

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating regioselective acylation .

Cross-Coupling Reactions

The aryl trifluoromethyl group participates in palladium-catalyzed cross-couplings. A Suzuki-Miyaura reaction example from analogous systems :

SubstrateBoronic AcidCatalystConditionsProductYield
Halo-bipiperidine4-(Trifluoromethyl)phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>120°C, dark, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives86–87%

This method enables aryl-aryl bond formation for structural diversification .

Reduction and Oxidation

  • Reduction : The hydroxyl group can be reduced to a methylene group using BH<sub>3</sub>·THF (70% yield).

  • Oxidation : MnO<sub>2</sub> oxidizes the hydroxyl to a ketone, though the trifluoromethyl group stabilizes against over-oxidation .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the bipiperidine ring undergoes partial cleavage to form linear amines, which can re-cyclize to generate novel heterocycles .

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes such as aldehyde dehydrogenase (ALDH), acting as a competitive inhibitor (K<sub>i</sub> = 2.3 μM). This is attributed to hydrogen bonding between the hydroxyl group and catalytic residues.

Comparative Reactivity Table

Reaction Type4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol4-Methyl Analog [1,4'-Bipiperidin]-4-one
Nucleophilic substitutionHigh (CF<sub>3</sub> activates adjacent C-O)ModerateLow (ketone less reactive)
AcylationFast at N-siteSlowN/A (no hydroxyl)
Cross-couplingCompatible with Suzuki conditionsLimited by methyl groupNot reported

Key Research Findings

  • The trifluoromethyl group increases electrophilicity at C-4 by 30% compared to non-fluorinated analogues (DFT calculations) .

  • Cross-coupling yields drop to <50% if the hydroxyl group is unprotected, highlighting the need for orthogonal protecting strategies .

Scientific Research Applications

4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Structural Features Reactivity/Biological Impact References
4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol Bipiperidine backbone, -CF₃ at 4-position, -OH at 4-position Enhanced lipophilicity and metabolic stability; potential modulation of CNS targets
4-Methyl-[1,4'-bipiperidin]-4-ol Bipiperidine backbone, -CH₃ at 4-position, -OH at 4-position Lower lipophilicity; forms hydrochloride salts for improved solubility
1-Amino-4-(trifluoromethyl)piperidin-4-ol Single piperidine ring, -CF₃ and -NH₂ at 4-position Higher polarity; improved aqueous solubility but reduced blood-brain barrier penetration
4-(3-Methylphenyl)piperidin-4-ol Single piperidine ring, -OH and 3-methylphenyl at 4-position Stronger dopamine transporter (DAT) inhibition due to aromatic interactions
4-(Trifluoromethyl)piperidin-3-OL Single piperidine ring, -CF₃ at 4-position, -OH at 3-position Altered hydrogen-bonding capacity; potential for distinct enzyme inhibition

Pharmacological and Physicochemical Properties

  • Salt formation (e.g., hydrochloride) mitigates this issue, as seen in 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride .
  • Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending half-life relative to non-fluorinated analogs like 4-(3-Methylphenyl)piperidin-4-ol .
  • Target Selectivity : Bipiperidine derivatives exhibit broader target engagement (e.g., GPCRs, HDACs) compared to single-ring piperidines. For example, 1,4-phenyl-linked bipiperidines show high affinity for HDAC4/5 .

Key Research Findings

Comparative Efficacy

  • Antimicrobial Activity : Bipiperidine-thiadiazole hybrids (e.g., compound IIa in ) exhibit leishmanicidal activity (IC₅₀ < 10 µM), outperforming single-ring piperidines due to improved target engagement .
  • Solubility vs. Permeability: While 4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride has superior aqueous solubility, its non-fluorinated counterpart lacks the metabolic stability required for oral bioavailability .

Biological Activity

4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H10F3NO\text{C}_6\text{H}_{10}\text{F}_3\text{N}\text{O}

This compound features a bipiperidine backbone with a hydroxyl group and a trifluoromethyl substituent, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds containing the trifluoromethyl group exhibit a range of biological activities, including antibacterial, antiviral, and neuropharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

A study on related biphenyl derivatives revealed that compounds with similar structures exhibited potent antibacterial activities against antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoromethyl group was associated with enhanced potency, suggesting that this compound may also demonstrate significant antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (μg/mL)Target Bacteria
6i3.13MRSA
6m6.25MDR E. faecalis

These findings indicate that the compound could be an effective candidate for developing new antibiotics targeting resistant bacteria.

In Silico Predictions

Recent studies utilizing computational methods have evaluated the biological activity spectra of piperidine derivatives. The PASS (Prediction of Activity Spectra for Substances) tool indicated that similar compounds could interact with various biological targets, including enzymes and receptors involved in cancer treatment and antimicrobial activity . This suggests that this compound may possess a diverse range of pharmacological effects.

Case Studies and Research Findings

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various biphenyl derivatives and assessed their antibacterial effectiveness. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced activity against resistant strains .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the piperidine ring can lead to increased potency against specific targets. The introduction of a trifluoromethyl group has been linked to improved interactions with target proteins .
  • Clinical Applications : Trifluoromethyl-containing drugs have been reported to have significant therapeutic effects in treating conditions such as cancer and central nervous system disorders . This aligns with the potential applications for this compound in similar therapeutic areas.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol, and how is its structure confirmed?

  • Synthesis : The compound can be synthesized via multi-step reactions involving piperidine derivatives and trifluoromethylation agents. For example, trifluoromethyl groups are typically introduced using reagents like trifluoromethyl iodide (CF₃I) under catalytic conditions, as seen in analogous trifluoromethylbenzene derivatives .
  • Structural Confirmation : Techniques such as ¹H-NMR , ¹³C-NMR , and IR spectroscopy are used to verify functional groups and connectivity. X-ray crystallography provides definitive confirmation of the 3D structure, as demonstrated in similar bipiperidine-based molecules .

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability , which are critical for bioavailability. Its electron-withdrawing nature also affects the compound’s electronic profile, potentially altering binding interactions with biological targets. Computational studies (e.g., molecular docking) can quantify these effects, as shown in related chromene derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Step 1 : Validate assay conditions (e.g., cell lines, concentration ranges) to rule out variability.
  • Step 2 : Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) to confirm target engagement.
  • Step 3 : Compare structural analogs to identify critical functional groups. For instance, bipiperidine moieties in sigma1 receptor ligands (e.g., fluspidine) show activity dependence on substituent positioning .

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Method 1 : Employ microwave-assisted synthesis to reduce reaction times and byproduct formation.
  • Method 2 : Use chiral resolution techniques (e.g., HPLC with chiral columns) for enantiopure synthesis, critical for pharmacologically active isomers.
  • Method 3 : Introduce protecting groups (e.g., Boc) during piperidine ring formation to prevent undesired side reactions, as seen in bipiperidinyl intermediates .

Q. What role does the bipiperidin scaffold play in targeting neurological receptors, and how can this be validated?

  • The bipiperidin scaffold is structurally similar to ligands for sigma1 receptors and muscarinic acetylcholine receptors .
  • Validation :

  • Conduct radioligand displacement assays using [³H]-labeled sigma1 ligands (e.g., (+)-pentazocine).
  • Perform in vivo PET imaging with fluorinated analogs (e.g., ¹⁸F-fluspidine) to assess brain penetration and target engagement .

Key Considerations for Researchers

  • Contradictions in Data : Cross-validate findings using multiple techniques (e.g., NMR vs. X-ray for stereochemistry) to address discrepancies .
  • Advanced Applications : Explore hybrid molecules combining bipiperidin scaffolds with fluorinated aromatics for enhanced CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.